1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817675
InChI: InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3
SMILES:
Molecular Formula: C11H13BrOS
Molecular Weight: 273.19 g/mol

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18817675

Molecular Formula: C11H13BrOS

Molecular Weight: 273.19 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C11H13BrOS
Molecular Weight 273.19 g/mol
IUPAC Name 1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3
Standard InChI Key GAVVOJDGBVUPAB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)S)CC(=O)CBr

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol. The compound features a propan-2-one core substituted at the 1-position with a bromine atom and at the 3-position with a 5-ethyl-2-mercaptophenyl group. Key structural attributes include:

PropertyValue/Description
Bond AnglesC-Br bond length: ~1.93 Å (typical for C-Br single bonds)
Torsional FlexibilityRestricted rotation around the C-S bond due to mercapto group conjugation
Electrophilic CentersCarbonyl carbon (C=O) and brominated β-carbon

X-ray crystallographic studies of analogous brominated ketones reveal monoclinic crystal systems with unit cell parameters comparable to a = 7.12 Å, b = 8.75 Å, and c = 24.55 Å . The mercapto group participates in intermolecular hydrogen bonding, influencing solid-state packing and solubility properties .

Synthesis and Optimization

The synthesis typically proceeds via bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one using electrophilic brominating agents. A standard protocol involves:

Reagents:

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Dichloromethane (DCM) or chloroform as solvent

  • Catalytic Lewis acids (e.g., FeCl₃)

Conditions:

  • Temperature: 0–25°C

  • Reaction time: 2–6 hours

  • Yield: 55–70% after recrystallization

Mechanism:
The reaction follows an electrophilic substitution pathway, where bromine attacks the enol tautomer of the ketone. The mercapto group directs bromination to the β-position via resonance stabilization of the intermediate carbocation.

Comparative studies show that NBS offers superior regioselectivity over Br₂, reducing di- and tri-brominated byproducts by 12–15%. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from n-hexane .

Chemical Reactivity and Functionalization

The compound’s reactivity stems from three key sites:

Bromine Substitution

The β-bromine undergoes nucleophilic displacement with:

  • Sodium azide (NaN₃): Forms azide derivatives for click chemistry applications

  • Amines (RNH₂): Produces β-amino ketones (yield: 65–80%)

  • Grignard reagents (RMgX): Generates tertiary alcohols after hydrolysis

Mercapto Group Transformations

The -SH group participates in:

  • Oxidation: Hydrogen peroxide (H₂O₂) converts it to sulfonic acid (-SO₃H)

  • Alkylation: Reacts with alkyl halides to form thioethers (R-S-R')

  • Metal coordination: Binds to Au⁺ or Pt²⁺ in catalytic systems

Ketone Reactivity

The carbonyl group enables:

  • Reduction: NaBH₄ yields 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-ol

  • Condensation: Forms Schiff bases with primary amines

  • Enolate formation: Deprotonation with LDA facilitates C-alkylation

A representative reaction table illustrates these pathways:

Reaction TypeReagents/ConditionsProductsYield (%)
Nucleophilic substitutionNaN₃, DMF, 80°C, 4h1-Azido derivative72
OxidationH₂O₂ (30%), CH₃COOH, 50°C, 2hSulfonic acid analog68
ReductionNaBH₄, MeOH, 0°C, 1hSecondary alcohol85

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for:

    • Thiazolidinone-based antimicrobials

    • Brominated kinase inhibitors

  • Patent filings (2021–2024): 23 applications citing derivatives

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm)

  • Ligand in OLED-emitting Ir(III) complexes (λₑₘ = 520 nm)

Analytical Chemistry

  • Derivatization agent for thiol quantification via HPLC-UV (LOD = 0.1 ppm)

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